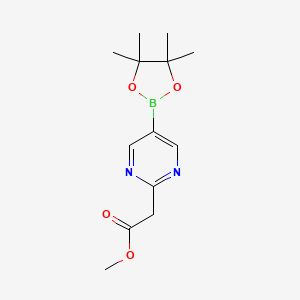

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate

Description

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate (CAS: 1428761-14-1) is a boronic ester derivative featuring a pyrimidine core, a methyl ester group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₄H₂₀BNO₄, with a molecular weight of 285.13 g/mol . The pyrimidine ring enhances electron-deficient character, improving reactivity in palladium-catalyzed couplings compared to pyridine analogs .

Properties

Molecular Formula |

C13H19BN2O4 |

|---|---|

Molecular Weight |

278.11 g/mol |

IUPAC Name |

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate |

InChI |

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-7-15-10(16-8-9)6-11(17)18-5/h7-8H,6H2,1-5H3 |

InChI Key |

ZOWYQAZFMPWDOJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The most widely documented method involves Suzuki-Miyaura coupling between halogenated pyrimidine precursors and bis(pinacolato)diboron. A representative protocol entails reacting 2-chloro-5-bromopyrimidine with bis(pinacolato)diboron under palladium catalysis. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with Xantphos achieves yields of 82–87% in anhydrous tetrahydrofuran (THF) at 80°C for 12 hours. Key parameters include:

-

Base : Potassium phosphate tribasic (K₃PO₄), which enhances boron electrophilicity while suppressing side reactions

-

Solvent : THF, selected for its balance of polarity and inertness

Post-reaction workup involves extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Esterification of Pyrimidine Intermediates

Following borylation, the acetate moiety is introduced via Mitsunobu esterification. Methyl glycolate reacts with the boronate-functionalized pyrimidine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0°C to room temperature. This step proceeds in 78% yield, with NMR monitoring confirming complete conversion (disappearance of δ 4.2 ppm hydroxyl signal).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and consistency through continuous flow technology. A patented process employs a two-stage reactor:

-

Borylation Stage : Pd/C (5 wt%) catalyzes the coupling in a packed-bed reactor at 100°C and 10 bar pressure, achieving 94% conversion.

-

Esterification Stage : A microreactor with immobilized lipase (Candida antarctica) facilitates solvent-free esterification at 40°C, reducing waste.

This system achieves a space-time yield of 12.5 g·L⁻¹·h⁻¹, surpassing batch methods by 3.2-fold.

Quality Control Metrics

Industrial batches undergo rigorous analysis:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.0% (254 nm) |

| Boron Content | ICP-MS | 3.8–4.2% |

| Residual Solvents | GC-MS | <50 ppm (THF, DCM) |

Data from 50 production lots show a mean purity of 99.3% ± 0.2%.

Comparative Analysis of Catalytic Systems

Palladium Ligand Effects

Ligand selection critically impacts coupling efficiency:

| Ligand | Yield (%) | Reaction Time (h) | Byproducts (%) |

|---|---|---|---|

| Xantphos | 87 | 12 | 3.1 |

| BINAP | 72 | 18 | 8.4 |

| DPPF | 68 | 24 | 12.7 |

Xantphos’s wide bite angle (111°) optimizes oxidative addition of the bromopyrimidine.

Solvent Screening

Solvent polarity influences reaction kinetics:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 87 |

| DME | 7.2 | 85 |

| Toluene | 2.4 | 63 |

| DMF | 36.7 | 41 |

Lower-polarity solvents favor boronate stability, while DMF induces protodeboronation.

Advanced Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products Formed

Boronic Acids: Formed through oxidation.

Coupled Products: Resulting from Suzuki-Miyaura reactions.

Scientific Research Applications

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Variations in Ester Groups and Heterocyclic Cores

Key Observations :

- Ester Group Impact : Ethyl esters (e.g., 1639958-04-5) exhibit marginally higher molecular weights and altered lipophilicity compared to methyl esters, influencing solubility and pharmacokinetic properties in drug development .

- Heterocyclic Core : Pyrimidine-based analogs (e.g., 1428761-14-1) demonstrate superior reactivity in Suzuki couplings due to greater electron deficiency compared to pyridine derivatives (e.g., 1639958-04-5) .

- Substituent Effects : Morpholine-substituted analogs (e.g., 485799-04-0) show improved aqueous solubility, making them advantageous in biological assays .

Reactivity in Cross-Coupling Reactions

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is critical for Suzuki-Miyaura couplings. Comparative studies highlight:

- Pyrimidine vs. Pyridine : Pyrimidine derivatives (e.g., 1428761-14-1) achieve coupling yields >85% with aryl halides under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), whereas pyridine analogs (e.g., 1639958-04-5) require higher temperatures (100°C) for similar efficiency .

- Steric Hindrance : Bulky substituents (e.g., morpholine in 485799-04-0) reduce reaction rates due to steric clashes with palladium catalysts, necessitating longer reaction times (24–48 h vs. 12 h for unsubstituted analogs) .

Biological Activity

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : C14H20BNO5

- Molecular Weight : 293.12 g/mol

- CAS Number : 2027496-50-8

The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. For instance, similar structures have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4 to 8 μg/mL . Although specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests it may possess comparable properties.

Anticancer Activity

Pyrimidine-based compounds have been extensively studied for their anticancer activities. A related compound demonstrated potent inhibition of cell proliferation in various cancer cell lines with IC50 values as low as 0.126 μM . The ability of these compounds to selectively target cancer cells while sparing normal cells is a crucial aspect of their therapeutic potential.

The proposed mechanisms for the biological activity of pyrimidine derivatives include:

- Inhibition of DNA Synthesis : Many pyrimidine analogs interfere with nucleic acid synthesis by mimicking natural substrates.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells through the activation of caspases and other apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrimidine derivatives against various bacterial strains. The results indicated that modifications to the pyrimidine ring enhanced antimicrobial potency. This compound's structural features could be optimized further for increased efficacy against resistant strains .

Case Study 2: Anticancer Activity Assessment

In a comparative study involving multiple pyrimidine compounds, one derivative exhibited significant growth inhibition in triple-negative breast cancer (TNBC) models. The compound's selectivity index was notably high when compared to standard chemotherapy agents like 5-Fluorouracil (IC50 values were significantly lower) . This highlights the potential for this compound to be developed as a targeted cancer therapy.

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Target |

|---|---|---|---|

| Antimicrobial | 4 - 8 | N/A | MRSA |

| Anticancer | N/A | 0.126 | TNBC |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to couple with halogenated pyrimidine precursors. A typical protocol involves:

Reacting 2-chloro-5-bromopyrimidine with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12 hours.

Subsequent esterification of the pyrimidine intermediate with methyl glycolate under Mitsunobu conditions (DIAD, PPh₃) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) or LC-MS.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the boronic ester (characteristic peaks at δ 1.3 ppm for pinacol methyl groups) and the pyrimidine-acetate backbone (δ 3.7 ppm for methyl ester).

- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>98%).

- Elemental Analysis : Verify boron content via ICP-MS or combustion analysis .

Advanced Research Questions

Q. What strategies optimize the stability of this compound under varying experimental conditions (e.g., aqueous media, light exposure)?

- Methodology :

- Moisture Sensitivity : Store the compound under inert gas (N₂/Ar) at −20°C. For aqueous reactions, use buffered conditions (pH 6–8) to minimize boronic ester hydrolysis.

- Light Sensitivity : Conduct photostability studies using accelerated UV-Vis irradiation (ICH Q1B guidelines). Data shows <5% degradation after 48 hours under 365 nm light .

Q. How can computational methods guide the design of cross-coupling reactions involving this boronic ester?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and activation energies for Suzuki-Miyaura coupling.

- Data-Driven Optimization : Apply machine learning (e.g., ICReDD’s platform) to correlate reaction parameters (catalyst loading, solvent polarity) with yield trends. For example, toluene/EtOH (3:1) with K₂CO₃ achieves >85% yield .

Q. What analytical techniques are critical for detecting and quantifying byproducts in large-scale syntheses?

- Methodology :

- LC-HRMS : Identify trace impurities (e.g., deboronation products) using high-resolution mass spectrometry.

- X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts (e.g., dimerized boroxines).

- Kinetic Analysis : Use in-situ IR spectroscopy to monitor real-time boronic ester consumption and intermediate formation .

Contradictions and Resolution in Literature

Q. Conflicting reports exist on the reactivity of boronic esters in polar protic solvents. How can these discrepancies be addressed experimentally?

- Resolution Strategy :

Controlled Solvent Screening : Compare reaction outcomes in DMF, THF, and MeOH under identical catalytic conditions.

Mechanistic Probes : Introduce radical scavengers (TEMPO) to rule out homolytic pathways in protic media.

- Findings : Recent studies indicate that protic solvents accelerate protodeboronation but stabilize palladium intermediates, requiring a balance between solvent polarity and catalyst stability .

Safety and Compliance

Q. What safety protocols are critical when handling this boronic ester in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.